molecular formula C8H10N2O2 B14706788 N-(Hydroxymethyl)-N'-phenylurea CAS No. 20779-63-9

N-(Hydroxymethyl)-N'-phenylurea

Cat. No.: B14706788
CAS No.: 20779-63-9
M. Wt: 166.18 g/mol
InChI Key: YGWXNEXTFKWALF-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the urea moiety, and a phenyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-phenylurea can be synthesized through the reaction of phenylurea with formaldehyde. The reaction typically involves the use of an acidic or basic catalyst to facilitate the addition of the hydroxymethyl group to the nitrogen atom of the urea moiety. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of N-(Hydroxymethyl)-N’-phenylurea may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The compound can be reduced to form N-methyl-N’-phenylurea.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.

Major Products:

    Oxidation: Formyl-N’-phenylurea or carboxyl-N’-phenylurea.

    Reduction: N-methyl-N’-phenylurea.

    Substitution: Halogenated or alkylated derivatives of N-(Hydroxymethyl)-N’-phenylurea.

Scientific Research Applications

N-(Hydroxymethyl)-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity, gene expression, and signal transduction pathways.

Comparison with Similar Compounds

N-(Hydroxymethyl)-N’-phenylurea can be compared with other similar compounds, such as:

    N-(Hydroxymethyl)urea: Lacks the phenyl group, resulting in different chemical and biological properties.

    N-Phenylurea: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    N-(Hydroxymethyl)-N’-methylurea:

Properties

CAS No.

20779-63-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(hydroxymethyl)-3-phenylurea

InChI

InChI=1S/C8H10N2O2/c11-6-9-8(12)10-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10,12)

InChI Key

YGWXNEXTFKWALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCO

Origin of Product

United States

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